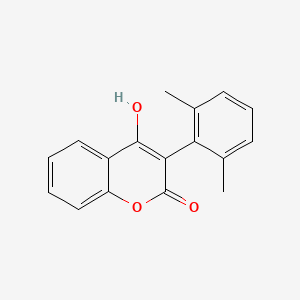

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-

Description

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS 73791-12-5), is a synthetic coumarin derivative characterized by a 4-hydroxycoumarin core substituted with a 2,6-dimethylphenyl group at the 3-position. Acute toxicity studies in mice reveal an oral LD₅₀ of 200 mg/kg, with observed behavioral changes and respiratory stimulation .

Properties

CAS No. |

73791-12-5 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-10-6-5-7-11(2)14(10)15-16(18)12-8-3-4-9-13(12)20-17(15)19/h3-9,18H,1-2H3 |

InChI Key |

LCHOUNJVGVFWJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Starting Material Synthesis :

-

Condensation Reaction :

-

Sodium (4.1 moles) is heated to 240–250°C in mineral oil, followed by gradual addition of 2,6-dimethylbenzoylmethylsalicylate (4.1 moles).

-

The reaction proceeds via nucleophilic attack at the carbonyl group, forming a sodium enolate intermediate, which cyclizes to yield the coumarin core.

-

Critical factors:

-

Temperature range: 220–280°C (optimal: 240–250°C).

-

Reaction duration: 90 minutes post-addition.

-

-

-

Workup and Isolation :

Table 1: Sodium-Mediated Condensation Parameters

| Parameter | Value |

|---|---|

| Sodium (equivalents) | 1.0 |

| Solvent | Mineral oil (Stanolind) |

| Temperature | 240–250°C |

| Reaction Time | 90 minutes |

| Yield | 25–32% |

Perkin Reaction with 2,6-Dimethylphenylacetic Acid

The Perkin reaction enables direct coupling of salicylaldehyde derivatives with arylacetic acids to form 3-arylcoumarins. This method, adapted from recent multicomponent syntheses, offers scalability and moderate yields.

Synthetic Protocol

-

Reagents and Conditions :

-

Salicylaldehyde (1.0 mmol), 2,6-dimethylphenylacetic acid (1.2 mmol), acetic anhydride (3.0 mL), and triethylamine (1.5 mmol) are refluxed at 120°C for 6–8 hours.

-

The reaction proceeds via acid-catalyzed condensation, forming a β-arylacrylic acid intermediate, which cyclizes under thermal conditions.

-

-

Key Observations :

Table 2: Perkin Reaction Optimization

| Component | Role | Optimal Quantity |

|---|---|---|

| Salicylaldehyde | Electrophilic component | 1.0 mmol |

| 2,6-Dimethylphenylacetic acid | Nucleophilic component | 1.2 mmol |

| Acetic anhydride | Solvent and acylating agent | 3.0 mL |

| Triethylamine | Base | 1.5 mmol |

Knoevenagel Condensation with β-Keto Esters

The Knoevenagel condensation is a versatile method for constructing coumarin frameworks with C-3 aryl groups. This approach employs salicylaldehydes and β-keto esters bearing the 2,6-dimethylphenyl moiety.

Stepwise Procedure

-

β-Keto Ester Synthesis :

-

Coumarin Formation :

-

Salicylaldehyde (1.0 mmol) and ethyl 2,6-dimethylphenylacetoacetate (1.2 mmol) are reacted in ethanol with piperidine (10 mol%) at 80°C for 4 hours.

-

The reaction proceeds via enolate formation, followed by cyclodehydration.

-

-

Yield and Purification :

Table 3: Knoevenagel Reaction Metrics

| Condition | Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 4 hours |

| Yield | 65–72% |

Aldol Condensation with 2,6-Dimethylbenzaldehyde

Aldol condensation of 4-hydroxycoumarin with 2,6-dimethylbenzaldehyde under basic conditions provides an alternative route to the target compound, albeit with lower yields.

Experimental Details

-

Reaction Setup :

-

4-Hydroxycoumarin (2.0 mmol) and 2,6-dimethylbenzaldehyde (1.0 mmol) are refluxed in ethanol (6 mL) for 24 hours.

-

The base (e.g., K2CO3) facilitates deprotonation at C-3, enabling nucleophilic attack on the aldehyde.

-

-

Challenges and Solutions :

Ultrasound-Assisted C-Acylation

Ultrasound irradiation enhances the efficiency of C-acylation reactions, as demonstrated in the synthesis of 3-acyl-4-hydroxycoumarins.

Methodology

-

Reagents :

-

4-Hydroxycoumarin (1.0 mmol), 2,6-dimethylbenzoyl chloride (1.2 mmol), and piperidine (5 mol%) in dichloromethane.

-

-

Procedure :

-

Outcome :

Chemical Reactions Analysis

Acylation Reactions at the 4-Hydroxy Group

The 4-hydroxy group in coumarins is highly reactive and undergoes acylation under various conditions. For 3-(2,6-dimethylphenyl)-4-hydroxycoumarin, typical acylation agents include acetic acid, acetyl chloride, or diethyl carbonate.

| Reaction Conditions | Catalyst | Yield (%) | Source |

|---|---|---|---|

| Glacial acetic acid + POCl₃ | Phosphorus oxychloride | 70–85 | |

| Diethyl carbonate + NaH (base) | Sodium hydride | 65–78 | |

| Acetyl chloride + triethylamine | Triethylamine | 60–75 |

The steric bulk of the 2,6-dimethylphenyl group may reduce reaction efficiency compared to unsubstituted 4-hydroxycoumarin due to hindered access to the hydroxyl group .

Alkylation and O-Substitution

The 4-hydroxy group can undergo alkylation to form ethers or esters. Bromoacetamide and alkyl halides are common alkylating agents.

| Alkylating Agent | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Bromoacetamide | Cs₂CO₃ | DMF | 55–70 | |

| Benzyl chloride | K₂CO₃ | Acetone | 50–65 | |

| Ethyl bromoacetate | NaH | THF | 60–75 |

The electron-donating methyl groups on the phenyl ring may slightly deactivate the coumarin core, slowing alkylation kinetics .

Multicomponent Condensation Reactions

The 4-hydroxy group participates in Knoevenagel condensations with aldehydes and ketones to form fused heterocycles.

The 2,6-dimethylphenyl group may influence regioselectivity in these reactions by sterically blocking certain positions .

Cyclization and Heterocycle Formation

The compound’s 4-hydroxy and 3-aryl groups enable cyclization with nucleophiles like hydrazines or amines.

The 2,6-dimethylphenyl group stabilizes intermediates via hydrophobic interactions but may reduce yields in polar solvents .

Biological Activity Correlations

While the focus is on reactions, structural analogs exhibit notable bioactivity:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has shown that coumarin derivatives exhibit promising anticancer properties. For instance, multi-substituted coumarins have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. In a study, compounds with hydroxyl groups at specific positions demonstrated significant inhibition of cancer cell proliferation, with IC50 values ranging from 0.05 to 125.40 μM against different cell lines such as HCT-116 and MDA-MB-231 .

1.2 Antioxidant Properties

Coumarins are recognized for their antioxidant capabilities. A series of derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The most effective compounds exhibited IC50 values as low as 36.9 μM . This antioxidant activity is crucial in preventing oxidative stress-related diseases.

1.3 Enzyme Inhibition

Coumarin derivatives have also been explored as enzyme inhibitors. For example, certain coumarin-transition metal complexes have shown potential as inhibitors of lipoxygenase, which is involved in inflammatory processes . This property suggests their application in treating inflammatory diseases.

Material Science Applications

2.1 Optical Brightening Agents

The compound has been utilized as an optical brightening agent in synthetic textiles. Research indicates that it can enhance the brightness of polyacrylonitrile and polyester materials significantly while maintaining stability against light and bleaching agents . This application is particularly valuable in the textile industry for improving product aesthetics.

2.2 Fluorescent Probes

Due to their fluorescent properties, coumarins are employed as chemosensors for detecting metal ions and other analytes in biological systems. The fluorescence enhancement observed in acidic environments makes them suitable candidates for real-time monitoring applications .

Biochemical Applications

3.1 Drug Delivery Systems

Coumarin-based prodrugs have been developed to improve the membrane permeability of therapeutic agents. Studies indicate that modifications at specific positions on the coumarin scaffold can significantly enhance drug release rates . This property is essential for creating effective drug delivery systems that ensure optimal therapeutic outcomes.

3.2 Antimicrobial Activity

The antimicrobial properties of coumarins have been well-documented, with several derivatives showing activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship studies highlight the importance of specific substituents in enhancing antimicrobial efficacy .

Data Summary

Mechanism of Action

The mechanism of action of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and the 2,6-dimethylphenyl group contribute to its binding affinity and specificity. Additionally, the compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Position of Substituents : The 3-phenyl substitution in the target compound contrasts with 4-phenyl derivatives (e.g., compound 2 in ), which exhibit antioxidative activity via hydroxy bond-breaking mechanisms . DFT calculations suggest that 3-phenyl derivatives may favor radical scavenging through hydrogen atom transfer, while 4-phenyl analogs rely on single-electron transfer .

- In contrast, methoxy groups (e.g., 2,6-(OMe)₂ in ) improve acetylcholinesterase inhibition by forming hydrogen bonds with the enzyme .

Anticancer Activity

- Target Compound : Demonstrates cytotoxic activity at micromolar concentrations (10–300 µM) but lacks specificity compared to Schiff base derivatives (e.g., compounds 20 and 24 in ). These Schiff bases, derived from 8-formyl/acetyl-7-hydroxy-4-methylcoumarin, show >10-fold selectivity for cancer cells due to optimized ligand-metal interactions in copper/silver complexes .

Antimicrobial and Antimalarial Activity

- Antimalarial Potency : Analog 20 (IC₅₀ = 1.373 µM) shares the 2,6-dimethylphenyl group but incorporates a 4-tert-butylphenyl moiety, suggesting that electron-donating alkyl groups enhance plasmodial targeting .

- Antibacterial Activity : Water-soluble Schiff bases (e.g., compound 10 in ) outperform the target compound in solubility and membrane disruption, highlighting the role of sulfonic acid groups in bioavailability .

Enzyme Inhibition

4-Hydroxycoumarin derivatives with benzothiazole groups () achieve acetylcholinesterase inhibition (IC₅₀ < 10 µM) via 2,6-(OMe)₂ substituents, whereas the target compound’s 2,6-dimethylphenyl group may prioritize hydrophobic interactions over polar binding .

Toxicity and Pharmacokinetic Considerations

- Solubility : Unlike hydrophilic analogs (e.g., compound 10), the target compound’s hydrophobicity may limit bioavailability, necessitating formulation improvements .

Biological Activity

Coumarins are a class of naturally occurring compounds characterized by a benzopyrone structure, which has garnered significant attention due to their diverse biological activities. Specifically, Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS No. 73791-12-5) is a derivative that exhibits notable pharmacological properties. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant effects, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives as anticancer agents. The compound under consideration has demonstrated effectiveness against various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

Table 1: Anticancer Efficacy of Coumarin Derivatives

Anti-inflammatory Properties

Coumarins are recognized for their anti-inflammatory effects, which can be attributed to their ability to inhibit enzymes involved in inflammatory pathways:

- Key Findings :

Table 2: Anti-inflammatory Effects of Coumarin Derivatives

| Study Reference | Inflammation Model | Effect Observed |

|---|---|---|

| Cuchet et al. | Rheumatoid Arthritis | Reduced swelling and pain |

| Alshibl et al. | Lipopolysaccharide-induced inflammation | Decreased cytokine levels |

Antioxidant Activity

The antioxidant capacity of coumarins contributes significantly to their therapeutic potential:

- Mechanisms :

Table 3: Antioxidant Activity of Coumarin Derivatives

Case Study 1: Anticancer Efficacy in Ovarian Cancer

A study by Nordin et al. demonstrated that a novel coumarin derivative significantly reduced cell viability in ovarian cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound was found to decrease Bcl-2 levels while increasing Bax levels, leading to enhanced apoptotic signaling.

Case Study 2: Anti-inflammatory Effects in Animal Models

Research conducted by Cuchet et al. showed that administration of coumarin derivatives in animal models of rheumatoid arthritis resulted in significant reductions in joint swelling and inflammatory cytokines, indicating their potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves Pechmann condensation or Kostanecki-Robinson reactions. For regioselectivity, optimize reaction conditions (e.g., acid catalysts like H₂SO₄ or ionic liquids) to favor 4-hydroxy substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures product purity. Monitor intermediates using TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this coumarin derivative?

- Methodological Answer : Use UV-Vis spectroscopy to assess π→π* transitions influenced by the 2,6-dimethylphenyl group. FT-IR confirms hydroxyl (3200–3600 cm⁻¹) and lactone (1700–1750 cm⁻¹) functionalities. NMR (¹H/¹³C) resolves substituent positions, while X-ray crystallography provides definitive stereochemical data. For electronic properties, cyclic voltammetry evaluates redox behavior .

Q. How can researchers determine the physicochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Prepare buffered solutions (pH 1–12) and incubate at 25–60°C. Assess photostability via exposure to UV light (ICH Q1B guidelines). Data log percent remaining over time to calculate degradation kinetics (zero/first-order models).

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this coumarin derivative in biological systems?

- Methodological Answer : Design analogs with modified substituents (e.g., halogenation at position 3 or methylation at position 7). Test bioactivity (e.g., antioxidant, antimicrobial) using standardized assays (DPPH/ABTS for antioxidants; MIC for antimicrobials). Correlate substituent electronic effects (Hammett σ values) with activity trends. Molecular docking (AutoDock Vina) predicts interactions with targets like tyrosinase or COX-2 .

Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Replicate studies under controlled conditions (e.g., fixed concentration, solvent, and cell line). Use ESR spectroscopy to detect radical scavenging vs. generation. Compare results with positive controls (e.g., ascorbic acid) and validate via in vivo models (e.g., zebrafish oxidative stress assays). Meta-analysis of literature data may identify confounding variables (e.g., impurity levels).

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column and MRM detection. Optimize ionization (ESI+/ESI−) for sensitivity. Validate linearity (1–100 ng/mL), LOD/LOQ, and recovery rates (>85%) in spiked plasma/urine. Use deuterated internal standards (e.g., D₃-coumarin) to correct matrix effects.

Q. How does the 2,6-dimethylphenyl group influence intermolecular interactions in solid-state vs. solution-phase environments?

- Methodological Answer : Perform X-ray crystallography to analyze crystal packing (e.g., π-π stacking, hydrogen bonding). Compare with solution-phase behavior via NOESY NMR to detect conformational flexibility. Computational studies (DFT) model steric and electronic contributions to intermolecular forces.

Q. What methodologies can identify metabolic pathways and degradation products of this compound in environmental or biological systems?

- Methodological Answer : Use liver microsome assays (CYP450 enzymes) for phase I metabolism. Analyze metabolites via LC-QTOF-MS with MSE data-independent acquisition. For environmental degradation, simulate photolysis (Xe lamp) or hydrolysis and profile products using GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.